molecular formula C11H8Cl4O4 B11953099 Isopropyl tetrachlorophthalate CAS No. 104472-57-3

Isopropyl tetrachlorophthalate

Cat. No.: B11953099
CAS No.: 104472-57-3
M. Wt: 346.0 g/mol
InChI Key: DDOHGXQMISKSCS-UHFFFAOYSA-N
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Description

Isopropyl tetrachlorophthalate is a chlorinated phthalate ester characterized by a phthalic acid backbone substituted with four chlorine atoms and esterified with isopropyl alcohol. These compounds are part of the tetrahalophthalate ester family, known for their molecular complexing behavior with aromatic hydrocarbons, which enables applications in purification processes and analytical chemistry .

Properties

CAS No.

104472-57-3

Molecular Formula

C11H8Cl4O4

Molecular Weight

346.0 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-propan-2-yloxycarbonylbenzoic acid

InChI

InChI=1S/C11H8Cl4O4/c1-3(2)19-11(18)5-4(10(16)17)6(12)8(14)9(15)7(5)13/h3H,1-2H3,(H,16,17)

InChI Key

DDOHGXQMISKSCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl tetrachlorophthalate typically involves the chlorination of phthalic anhydride followed by esterification with isopropanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general steps are as follows:

    Chlorination: Phthalic anhydride is reacted with chlorine gas in the presence of a catalyst to form tetrachlorophthalic anhydride.

    Esterification: The tetrachlorophthalic anhydride is then reacted with isopropanol in the presence of sulfuric acid to yield isopropyl tetrachlorophthalate.

Industrial Production Methods: Industrial production of isopropyl tetrachlorophthalate follows similar synthetic routes but on a larger scale. The process involves continuous chlorination and esterification in reactors designed for high efficiency and yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Isopropyl tetrachlorophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield tetrachlorophthalic acid and isopropanol.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products:

    Substitution: Products include various substituted phthalates.

    Hydrolysis: Tetrachlorophthalic acid and isopropanol.

    Reduction: Less chlorinated phthalate derivatives.

Scientific Research Applications

Isopropyl tetrachlorophthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor in enzymatic reactions.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of plasticizers, which are added to plastics to increase their flexibility and durability.

Mechanism of Action

The mechanism of action of isopropyl tetrachlorophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the ester group play a crucial role in its binding affinity and reactivity. The pathways involved often include inhibition of enzymatic activity or modulation of receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Key Analogs :

Di-n-propyl tetrachlorophthalate : Contains two n-propyl ester groups.

Di-n-butyl tetrachlorophthalate : Features two n-butyl ester groups.

Dimethyl tetrachlorophthalate : A methyl-substituted variant used as an herbicide .

Physical and Chemical Properties

Analytical Data :

Compound % Carbon (Calc./Found) % Hydrogen (Calc./Found) % Chlorine (Calc./Found)
Di-n-butyl tetrachlorophthalate 40.03 / 40.07 2.80 / 2.90 39.39 / 39.10
Di-n-propyl tetrachlorophthalate Not explicitly listed Not explicitly listed Not explicitly listed

Source: Table I in .

Functional Behavior :

  • Molecular Complexation: Di-n-propyl and di-n-butyl tetrachlorophthalates form 1:1 solid complexes with hexamethylbenzene, facilitating purification of polyalkylaromatic hydrocarbons from coal tar .
  • Colorimetric Reactions : Reaction with dimethylaniline produces distinct colors:
    • Di-n-butyl tetrachlorophthalate: Orange-red.
    • Di-n-propyl tetrachlorophthalate: Brown-red.
    • Tetrabromophthalate analogs: Yellow-green .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing isopropyl tetrachlorophthalate?

  • Synthesis : Use esterification reactions between tetrachlorophthalic anhydride and isopropyl alcohol under controlled acidic catalysis. Monitor reaction progress via thin-layer chromatography (TLC) or gas-liquid chromatography (GLC) .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Validate purity using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Report melting points and solubility in common solvents (e.g., dichloromethane, acetone) .

Q. How can researchers determine the purity of isopropyl tetrachlorophthalate in laboratory settings?

  • Primary Method : Gas-liquid chromatography (GLC) with a polar stationary phase (e.g., di-propyl tetrachlorophthalate-coated columns) provides high-resolution separation of impurities. Calibrate using certified reference materials .
  • Alternative : Differential scanning calorimetry (DSC) to assess thermal stability and detect impurities based on melting-point depression .

Q. What are the primary research applications of isopropyl tetrachlorophthalate in material science?

  • Chromatography : Acts as a stationary phase in GLC for separating volatile organic compounds due to its high polarity and thermal stability .
  • Polymer Research : Used as a plasticizer additive in niche polymer studies to investigate phase behavior and mechanical properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for isopropyl tetrachlorophthalate?

  • Approach : Conduct systematic meta-analyses of existing studies, prioritizing those with robust experimental designs (e.g., controlled exposure levels, validated analytical methods). Cross-validate findings using in vitro assays (e.g., cytotoxicity in human hepatocyte models) and in silico toxicity prediction tools (e.g., QSAR models) .
  • Data Gaps : Address variability in exposure pathways (oral vs. dermal) and species-specific metabolic differences by standardizing test protocols per OECD guidelines .

Q. What advanced analytical techniques are suitable for detecting degradation products of isopropyl tetrachlorophthalate in environmental samples?

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Quantifies trace degradation products (e.g., chlorinated phthalic acids) with detection limits < 1 ppb. Use isotopically labeled internal standards (e.g., ¹³C-phthalate) to improve accuracy .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional group changes in degraded samples. Compare spectra to reference libraries for structural elucidation .

Q. How should researchers design experiments to study the photostability of isopropyl tetrachlorophthalate under UV exposure?

  • Experimental Setup : Use a solar simulator with calibrated UV-B/UV-A irradiance (e.g., 300–400 nm). Prepare thin films of the compound on quartz substrates and monitor degradation kinetics via UV-Vis spectroscopy at 30-minute intervals .
  • Controls : Include dark controls and reference compounds (e.g., dimethyl tetrachlorophthalate) to validate photolytic pathways. Report quantum yield calculations for reproducibility .

Methodological Considerations Table

Parameter Recommended Technique Detection Limit Key Reference
Purity AnalysisGas-Liquid Chromatography (GLC)0.1% w/w
Structural Confirmation¹H/¹³C NMR Spectroscopy0.5 mol%
Trace Degradation ProductsLC-MS/MS0.1 ppb
Photostability AssessmentUV-Vis Spectroscopy5 nmol/L

Key Challenges in Advanced Research

  • Spectral Overlaps : Chlorinated phthalates often exhibit overlapping NMR and IR peaks. Use 2D NMR (e.g., COSY, HSQC) or high-resolution MS to resolve ambiguities .
  • Thermal Decomposition : During GLC analysis, ensure column temperatures remain below 250°C to prevent compound degradation .

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